Cas no 2228431-66-9 (2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine)
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine
- EN300-1950241
- 2228431-66-9
-
- Inchi: 1S/C8H9BrF2N2/c1-8(12,7(10)11)5-3-2-4-13-6(5)9/h2-4,7H,12H2,1H3
- InChI Key: SGUQNCRQFDVQDE-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CN=1)C(C)(C(F)F)N
Computed Properties
- Exact Mass: 249.99172g/mol
- Monoisotopic Mass: 249.99172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9Ų
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1950241-0.05g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 0.05g |
$1452.0 | 2023-09-17 | ||
| Enamine | EN300-1950241-0.1g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 0.1g |
$1521.0 | 2023-09-17 | ||
| Enamine | EN300-1950241-0.25g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 0.25g |
$1591.0 | 2023-09-17 | ||
| Enamine | EN300-1950241-0.5g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 0.5g |
$1660.0 | 2023-09-17 | ||
| Enamine | EN300-1950241-1.0g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 1g |
$1729.0 | 2023-05-31 | ||
| Enamine | EN300-1950241-2.5g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 2.5g |
$3389.0 | 2023-09-17 | ||
| Enamine | EN300-1950241-5.0g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 5g |
$5014.0 | 2023-05-31 | ||
| Enamine | EN300-1950241-10.0g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 10g |
$7435.0 | 2023-05-31 | ||
| Enamine | EN300-1950241-1g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 1g |
$1729.0 | 2023-09-17 | ||
| Enamine | EN300-1950241-5g |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine |
2228431-66-9 | 5g |
$5014.0 | 2023-09-17 |
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine
Introduction to 2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine (CAS No. 2228431-66-9)
2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2228431-66-9, represents a unique structural motif that combines a brominated pyridine ring with a difluorinated propylamine moiety. Such structural features make it a promising candidate for further exploration in drug discovery and molecular pharmacology.
The bromopyridine component of this molecule is particularly noteworthy, as pyridine derivatives are widely recognized for their biological activity and utility in medicinal chemistry. The presence of a bromine atom at the 2-position of the pyridine ring enhances the electrophilicity of the molecule, making it a valuable intermediate for nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex heterocyclic compounds, which are often central to the development of novel therapeutic agents.
On the other hand, the 1,1-difluoropropan-2-amine moiety introduces additional functional groups that can influence the electronic and steric properties of the molecule. Fluorine atoms are known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which can modulate the binding affinity of a compound to its biological target. Furthermore, fluorinated amine groups have been extensively studied for their potential to enhance metabolic stability and bioavailability in drug candidates.
The combination of these structural elements makes 2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine a versatile building block for medicinal chemists. Its unique properties have been leveraged in several synthetic strategies aimed at developing new pharmaceuticals with improved pharmacokinetic profiles and target specificity.
In recent years, there has been growing interest in exploring the therapeutic potential of bromopyridine derivatives in various disease areas. For instance, studies have demonstrated that certain brominated pyridines exhibit anti-inflammatory, antiviral, and anticancer activities. The amine group in this compound also opens up possibilities for further derivatization, allowing researchers to fine-tune its biological properties by introducing additional functional groups or linking it to other pharmacophores.
The difluorinated propylamine segment of the molecule is particularly intriguing from a chemical biology perspective. Difluoroamino groups have been incorporated into numerous drug molecules due to their ability to enhance binding interactions with biological targets. This modification can lead to increased potency and selectivity, as well as improved resistance to enzymatic degradation. The presence of two fluorine atoms at the 1-position further amplifies these effects by increasing the electron-withdrawing nature of the amine group.
One of the most compelling aspects of 2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine is its potential as a scaffold for structure-based drug design. By leveraging computational modeling techniques such as molecular docking and virtual screening, researchers can identify how this compound interacts with specific biological targets. Such approaches have been instrumental in accelerating the discovery of novel therapeutics by rapidly evaluating large libraries of compounds.
The synthesis of CAS No. 2228431-66-9 involves multi-step organic transformations that highlight its synthetic utility. The bromination step at the pyridine ring requires careful optimization to ensure high regioselectivity and yield. Subsequent introduction of the difluoropropylamine group necessitates conditions that preserve both functional groups while maintaining overall reaction efficiency. Advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one with high purity and scalability.
From a medicinal chemistry standpoint, one key challenge in working with compounds like this is predicting their biological activity without extensive experimental testing. However, advances in machine learning and artificial intelligence have enabled more accurate predictions by training models on large datasets of known bioactivities. These computational tools can help guide synthetic efforts by identifying which modifications are most likely to enhance desired pharmacological properties.
The potential applications of 2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine extend beyond traditional small-molecule drug discovery. Its structural features make it an attractive candidate for developing biologics or peptide mimetics that incorporate similar motifs found in natural products or endogenous signaling molecules. Such bio-inspired approaches have led to breakthroughs in treating diseases that are difficult to address with conventional small-molecule drugs.
In conclusion,CAS No. 2228431-66-9 represents a fascinating compound with significant promise in pharmaceutical research. Its unique combination of structural elements—namely,bromopyridineand difluoropropylamine—makes it a valuable tool for medicinal chemists seeking to develop new therapeutics with enhanced efficacy and selectivity. As our understanding of chemical biology continues to evolve,this type of compound will undoubtedly play an important role in shaping the future landscape of drug discovery and development.
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